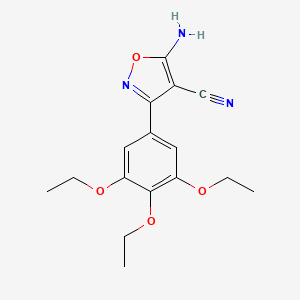

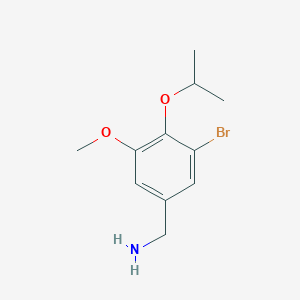

5-Amino-3-(3,4,5-triethoxyphenyl)isoxazole-4-carbonitrile

Vue d'ensemble

Description

Isoxazoles are five-membered aromatic heterocycles containing adjacent oxygen and nitrogen atoms . They are found in a variety of naturally occurring compounds and biologically active molecules . They are especially useful in medicine, as many antifungal drugs belong to the isoxazole class .

Synthesis Analysis

Isoxazoles can be synthesized through various methods. One common method is the 1,3-dipolar cycloaddition of in situ generated nitrile oxides and terminal acetylenes . Another method is the addition of hydroxylamine to α-cyano ketones .Molecular Structure Analysis

Isoxazoles have a five-membered ring structure with adjacent oxygen and nitrogen atoms . The exact structure of “5-Amino-3-(3,4,5-triethoxyphenyl)isoxazole-4-carbonitrile” would need to be determined through further analysis.Chemical Reactions Analysis

The reactions of isoxazoles can vary depending on the specific compound. Some isoxazoles can exist in solutions as two tautomeric forms .Physical And Chemical Properties Analysis

The physical and chemical properties of isoxazoles can vary depending on the specific compound. For example, some isoxazoles have a melting point of 135-139 °C .Applications De Recherche Scientifique

Sure! Here is a comprehensive analysis of the scientific research applications of 5-Amino-3-(3,4,5-triethoxyphenyl)isoxazole-4-carbonitrile:

Pharmaceutical Development

5-Amino-3-(3,4,5-triethoxyphenyl)isoxazole-4-carbonitrile is a valuable compound in pharmaceutical research due to its potential bioactivity. Researchers explore its use in developing new drugs, particularly for its potential anti-inflammatory, antimicrobial, and anticancer properties. The compound’s unique structure allows for the synthesis of novel therapeutic agents that can target specific biological pathways .

Chemical Synthesis

This compound is also significant in the field of chemical synthesis. It serves as a building block for creating more complex molecules. Its isoxazole ring is a versatile scaffold that can be modified to produce a variety of derivatives with different chemical and physical properties. This makes it a useful intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Material Science

In material science, 5-Amino-3-(3,4,5-triethoxyphenyl)isoxazole-4-carbonitrile is studied for its potential use in creating new materials with unique properties. Its incorporation into polymers can enhance material properties such as thermal stability, mechanical strength, and resistance to degradation. This makes it a candidate for developing advanced materials for industrial applications .

Biological Research

The compound is used in biological research to study its effects on various biological systems. Researchers investigate its interaction with enzymes, receptors, and other proteins to understand its mechanism of action. This can lead to the discovery of new biological pathways and potential therapeutic targets .

Agricultural Chemistry

In agricultural chemistry, 5-Amino-3-(3,4,5-triethoxyphenyl)isoxazole-4-carbonitrile is explored for its potential as a pesticide or herbicide. Its chemical structure allows it to interfere with the biological processes of pests and weeds, making it a candidate for developing new agrochemicals that are more effective and environmentally friendly .

Analytical Chemistry

Analytical chemists use 5-Amino-3-(3,4,5-triethoxyphenyl)isoxazole-4-carbonitrile as a reference standard in various analytical techniques. Its well-defined chemical properties make it suitable for calibrating instruments and validating analytical methods. This ensures the accuracy and reliability of analytical results in research and quality control.

ChemScene DOAJ NIST Chemistry WebBook ChemScene Biosynth : ChemScene : DOAJ : NIST Chemistry WebBook

Mécanisme D'action

Safety and Hazards

Orientations Futures

Isoxazoles have a broad spectrum of targets and high biological activity, making them useful in the development of new therapeutic agents with increased potency and lower toxicity . Future research could focus on developing new isoxazoles with improved properties and exploring their potential applications in medicine and other fields .

Propriétés

IUPAC Name |

5-amino-3-(3,4,5-triethoxyphenyl)-1,2-oxazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O4/c1-4-20-12-7-10(14-11(9-17)16(18)23-19-14)8-13(21-5-2)15(12)22-6-3/h7-8H,4-6,18H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLALEGDVRAAJRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C2=NOC(=C2C#N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-3-(3,4,5-triethoxyphenyl)isoxazole-4-carbonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-aminophenyl)thio]-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3165595.png)

![N-[(1-ethyl-2-piperidinyl)methyl]-1-propanamine](/img/structure/B3165603.png)

![1-[(5-bromothiophen-2-yl)methyl]piperidine-4-carboxylic Acid](/img/structure/B3165613.png)

![6-Propylthieno[2,3-d]pyrimidine-2,4(1h,3h)-dione](/img/structure/B3165665.png)